3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea
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Overview
Description
3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea is an organic compound that features a furan ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 3-(2-aminoethyl)furan. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(furan-2-yl)ethyl]-1-(3-methylphenyl)urea
- 3-[2-(furan-3-yl)ethyl]-1-(4-methylphenyl)urea
- 3-[2-(furan-3-yl)ethyl]-1-(3-chlorophenyl)urea
Uniqueness
3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea is unique due to the specific positioning of the furan ring and the methyl group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-3-2-4-13(9-11)16-14(17)15-7-5-12-6-8-18-10-12/h2-4,6,8-10H,5,7H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEXBPXDXWDSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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